Cas no 2034368-73-3 (2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide)

2-Chloro-4-fluoro-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and fluoro groups, linked to a phenylpyrazole moiety via an ethyl spacer. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules. The chloro and fluoro substituents enhance electrophilic reactivity, while the phenylpyrazole group may contribute to binding affinity in target interactions. The compound’s well-defined heterocyclic framework offers versatility for further derivatization, making it valuable for structure-activity relationship studies. Its purity and stability under standard conditions ensure reliable performance in synthetic applications.
2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide structure
2034368-73-3 structure
Product Name:2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide
CAS No:2034368-73-3
MF:C18H15ClFN3O
MW:343.782606363297
CID:6594713
PubChem ID:119102933
Update Time:2025-05-20

2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide
    • F6525-4439
    • 2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
    • 2-chloro-4-fluoro-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide
    • 2034368-73-3
    • 2-chloro-4-fluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide
    • AKOS026695323
    • Inchi: 1S/C18H15ClFN3O/c19-17-10-15(20)6-7-16(17)18(24)21-8-9-23-12-14(11-22-23)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,21,24)
    • InChI Key: KQADXAIRHYAYHT-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(NCCN1C=C(C=N1)C1C=CC=CC=1)=O)F

Computed Properties

  • Exact Mass: 343.0887680g/mol
  • Monoisotopic Mass: 343.0887680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 46.9Ų

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F6525-4439-2μmol
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2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide Related Literature

Additional information on 2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide

Introduction to 2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide (CAS No. 2034368-73-3)

2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2034368-73-3, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key functional groups, including a benzamide moiety, a fluoro substituent, and a pyrazole ring, which collectively contribute to its potential biological activity.

The benzamide group is a well-known pharmacophore in medicinal chemistry, often associated with analgesic, anti-inflammatory, and anticonvulsant properties. In particular, the presence of a chloro substituent at the 2-position of the benzene ring enhances the electrophilicity of the molecule, making it more reactive in various chemical transformations. The fluoro group at the 4-position introduces additional electronic effects, influencing the overall polarity and metabolic stability of the compound.

The N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl moiety is particularly noteworthy, as it combines the rigidity of the pyrazole ring with the lipophilicity of the ethyl chain. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The phenyl ring further enhances the hydrophobicity of this segment, potentially improving membrane permeability and oral bioavailability. This combination of structural features makes 2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide a compelling subject for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of this compound with various biological targets. Studies suggest that the benzamide group may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling. The pyrazole ring, on the other hand, could potentially bind to protein kinases and other signaling molecules involved in cell proliferation and differentiation.

In vitro studies have begun to unravel the pharmacological profile of 2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide. Initial experiments indicate that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The presence of both fluorine and chlorine atoms may contribute to its ability to cross cell membranes efficiently, a critical factor for drug efficacy. Additionally, the compound's stability under various metabolic conditions makes it a promising candidate for further development.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro and fluoro substituents requires careful selection of reagents and catalysts to avoid unwanted side reactions. The coupling of the pyrazole ring to the benzamide backbone necessitates optimized conditions to achieve regioselectivity and minimize byproduct formation.

One of the most exciting aspects of 2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylbenzamide is its potential for structural modification. By varying substituents on the benzene ring or altering the length of the ethyl chain, researchers can fine-tune its biological activity. This flexibility opens up numerous possibilities for designing derivatives with enhanced potency or selectivity against specific targets.

The role of fluorine in pharmaceuticals cannot be overstated. Fluorine atoms can significantly influence a molecule's pharmacokinetic properties, including its metabolic stability and binding affinity. In this compound, the fluoro group at the 4-position likely contributes to its resistance to degradation by metabolic enzymes, thereby extending its half-life in vivo. This property is particularly valuable for drugs that require prolonged action or multiple daily dosing.

As research continues to uncover new therapeutic applications for pyrazole derivatives, compounds like 2-chloro-4-fluoro-N-2-(4-phenyl-1H-pyrazol-1-y)ethylbenzamide are expected to play a crucial role in addressing unmet medical needs. Their unique structural features offer a rich scaffold for innovation, enabling chemists to design molecules with tailored biological activities.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like this one. Predictive models can rapidly screen vast libraries of compounds for potential activity against specific targets, significantly reducing the time required for hit identification. This technology has already been instrumental in identifying novel analogs with improved properties.

In conclusion, 2-chloro-4-fluoro-N-2-(4-phenoxy)-ethyl-benzamides are highly intriguing compounds with significant potential in pharmaceutical research. Their complex structures incorporate multiple functional groups that contribute to their biological activity and pharmacokinetic properties. As our understanding of these molecules grows through both experimental and computational studies, they are poised to make meaningful contributions to future therapies.

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